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Compound of Interest

Compound Name: 3,4-Dichloropyridin-2-amine

Cat. No.: B068929 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for theoretical and computational studies on 3,4-
Dichloropyridin-2-amine (CAS: 188577-69-7) did not yield any specific in-depth research

papers containing the requested quantitative data (e.g., DFT, HOMO-LUMO analysis, NBO

analysis), detailed experimental protocols for theoretical validation, or associated signaling

pathways. The information available for this specific isomer is limited to its basic chemical

identifiers.

However, to provide a comprehensive guide within the scope of the topic, this document

presents a detailed theoretical analysis of a closely related and well-studied isomer, 4-Amino-

3,5-dichloropyridine (ADCP). The methodologies, data presentation, and visualizations

provided for ADCP serve as a robust template and an illustrative example of the theoretical

studies that could be applied to 3,4-Dichloropyridin-2-amine, should such research be

undertaken.

Introduction to 3,4-Dichloropyridin-2-amine
3,4-Dichloropyridin-2-amine is a halogenated aminopyridine derivative. While specific

theoretical studies are not publicly available, its basic molecular information is provided below.
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Identifier Value

IUPAC Name 3,4-Dichloro-2-pyridinamine

Molecular Formula C₅H₄Cl₂N₂

Molecular Weight 163.01 g/mol [1]

CAS Number 188577-69-7[1]

Illustrative Theoretical Study: 4-Amino-3,5-
dichloropyridine (ADCP)
To demonstrate the application of theoretical and computational chemistry in the study of

dichloropyridin-2-amine isomers, we present findings from research on 4-Amino-3,5-

dichloropyridine. This isomer is of interest in medicinal chemistry due to its potential

antimicrobial and anti-cancer activities.[2][3] Theoretical studies, in conjunction with

experimental techniques like single-crystal X-ray diffraction, provide deep insights into its

molecular structure, stability, and intermolecular interactions.[2][3][4]

Molecular Structure and Crystallography
The crystal structure of ADCP has been determined using single-crystal X-ray diffraction.[3]

The molecule crystallizes with one molecule in the asymmetric unit.[3][4] The pyridine ring

nitrogen atom is sp² hybridized, with a C1—N1—C5 bond angle of 116.4 (5)°.[3] This deviation

from the ideal 120° is attributed to the steric strain from the lone pair of electrons on the

nitrogen atom.[3]

Table 1: Crystal Data and Structure Refinement for 4-Amino-3,5-dichloropyridine
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Parameter Value

Empirical formula C₅H₄Cl₂N₂

Formula weight 163.00

Temperature (K) 293

Wavelength (Å) 0.71073

Crystal system Monoclinic

Space group P2₁/c

a (Å) 3.8638 (19)

b (Å) 14.593 (7)

c (Å) 12.181 (6)

β (°) 92.45 (2)

Volume (Å³) 686.4 (6)

Z 4

Density (calculated) (Mg/m³) 1.576

F(000) 328

This data is presented as an example based on studies of ADCP and does not represent 3,4-
Dichloropyridin-2-amine.

Computational Analysis of Intermolecular Interactions
Energy framework analysis using Density Functional Theory (DFT) at the CE-B3LYP/6–

31G(d,p) level reveals the nature and strength of intermolecular interactions that contribute to

the crystal packing of ADCP.[2][3][4] The primary forces stabilizing the crystal structure are

strong N—H···N hydrogen bonds, which form supramolecular chains.[3][4] These chains are

further interconnected by offset π–π stacking and halogen–π interactions.[3][4] Hirshfeld

surface analysis quantifies the contributions of various intermolecular contacts, with

Cl···H/H···Cl (40.1%), H···H (15.7%), and N···H/H···N (13.1%) being the most significant.[3][4]
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Table 2: Calculated Intermolecular Interaction Energies (kJ/mol) for ADCP

Interaction
Type

E_ele E_pol E_dis E_rep E_tot

N-H···N

Hydrogen

Bonding

-33.8 -8.3 -11.4 37.6 -28.6

π–π Stacking -0.7 -0.8 -33.5 19.6 -18.3

Halogen-π

Interaction
-2.2 -0.1 -8.1 5.8 -5.9

This data is illustrative for ADCP, calculated using the CE-B3LYP/6–31G(d,p) basis set, and

does not apply to 3,4-Dichloropyridin-2-amine.[4]

Experimental and Computational Protocols
(Illustrative Examples)
The following protocols are based on the studies of ADCP and other similar molecules and

serve as a methodological guide.

Synthesis and Crystallization of 4-Amino-3,5-
dichloropyridine

Dissolution: 4-Amino-3,5-dichloropyridine (0.04075 mg) is dissolved in 20 ml of water.

Heating: The solution is warmed over a water bath for 20 minutes at 353 K.

Crystallization: The solution is allowed to cool slowly at room temperature.

Isolation: After several days, colorless crystals are separated from the mother liquor.[3]

Computational Methodology
Geometry Optimization: The molecular geometry is optimized using DFT with the B3LYP

functional and a basis set such as 6-311++G(d,p).
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Vibrational Frequency Analysis: To confirm the optimized structure as a true minimum on the

potential energy surface, vibrational frequency calculations are performed at the same level

of theory. The absence of imaginary frequencies indicates a stable structure.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic

band gap, which is a key indicator of chemical reactivity.

Intermolecular Interactions: For solid-state analysis, energy framework calculations are

performed using a method like CE-B3LYP/6–31G(d,p) to compute electrostatic, polarization,

dispersion, and repulsion energies between molecular pairs in the crystal lattice.

Hirshfeld Surface Analysis: To visualize and quantify intermolecular contacts, Hirshfeld

surfaces and 2D fingerprint plots are generated.

Visualizations
The following diagrams illustrate the concepts and workflows discussed.
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Caption: A generalized workflow for the theoretical study of a molecule.
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Caption: Key intermolecular interactions in the crystal structure of ADCP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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